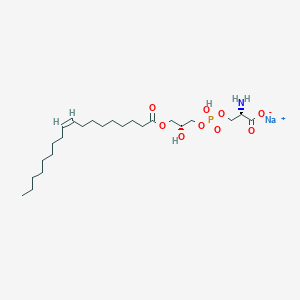
(19Z)-Normacusine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(19Z)-Normacusine B is a naturally occurring alkaloid compound found in certain plant species It is known for its complex molecular structure and potential biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (19Z)-Normacusine B typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route may include steps such as cyclization, reduction, and functional group transformations. Reaction conditions often require precise temperature control, pH adjustments, and the use of solvents to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(19Z)-Normacusine B can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can occur, where certain atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
(19Z)-Normacusine B has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential use as a building block in organic synthesis.
Biology: Researchers investigate its biological activities, including potential antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: this compound may have applications in the development of new materials, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of (19Z)-Normacusine B involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(19Z)-Normacusine B can be compared with other similar alkaloid compounds, such as:
- Normacusine A
- Normacusine C
- Normacusine D
Uniqueness
What sets this compound apart from similar compounds is its unique molecular structure and specific biological activities
Propriétés
Formule moléculaire |
C19H22N2O |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
[(1S,12S,13R,14R,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15+,17-,18-/m0/s1 |
Clé InChI |
VXTDUGOBAOLMED-FFMDXNROSA-N |
SMILES isomérique |
C/C=C/1\CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO |
SMILES canonique |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




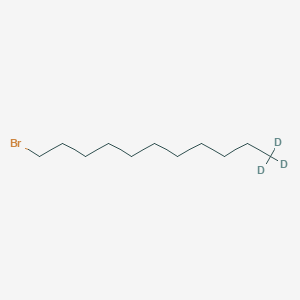

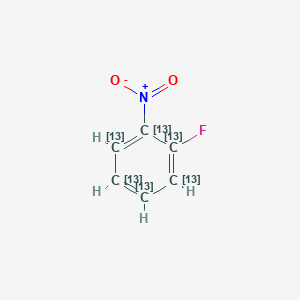
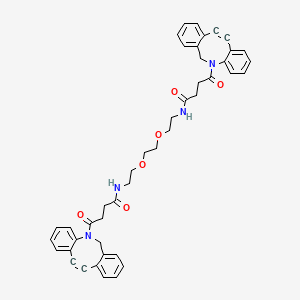
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
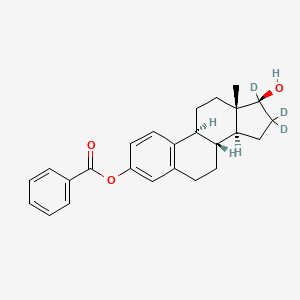
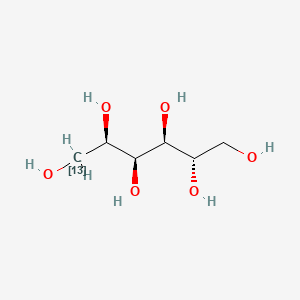

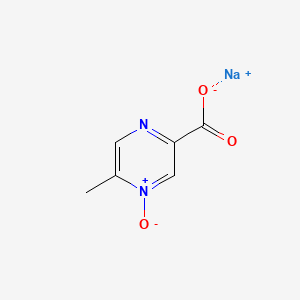
![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
